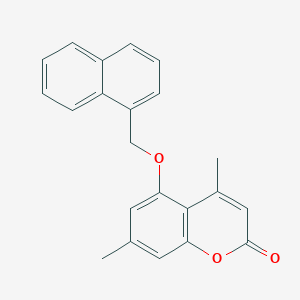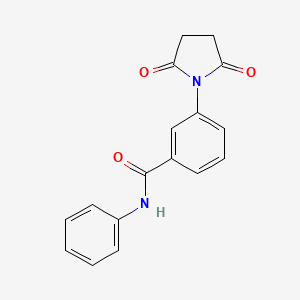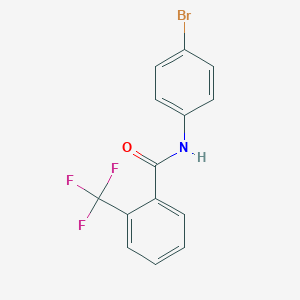
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one, also known as DNM1, is a chemical compound that belongs to the class of flavones. It is a synthetic compound that has been extensively studied for its scientific research applications. DNM1 is known for its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one is not fully understood. However, it has been suggested that 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one exerts its anti-inflammatory and antioxidant effects by inhibiting the NF-κB signaling pathway. 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation, scavenge free radicals, and induce apoptosis in cancer cells. 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and has a long shelf life, making it easy to store and transport. However, 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experiments. It also has a relatively low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one. One area of research is to investigate the potential of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to explore the potential of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to elucidate the exact mechanism of action of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one and to optimize its pharmacokinetic properties for use in vivo.
Métodos De Síntesis
The synthesis of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one involves the reaction between 7-hydroxy-4-methylcoumarin and 1-naphthylmethanol in the presence of a base and a catalyst. The reaction yields 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one as a yellow crystalline powder with a melting point of 141-143°C.
Aplicaciones Científicas De Investigación
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has been extensively studied for its scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been found to scavenge free radicals and protect cells from oxidative stress. 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Propiedades
IUPAC Name |
4,7-dimethyl-5-(naphthalen-1-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-14-10-19(22-15(2)12-21(23)25-20(22)11-14)24-13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWMJXXCSRFVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-5-(naphthalen-1-ylmethoxy)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5764794.png)
![2-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5764795.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5764807.png)

![6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5764822.png)


![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5764850.png)

![N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5764859.png)
![4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5764873.png)
![{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5764888.png)
![3-[(3-bromo-4-methylphenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5764902.png)